

The Psychoactive Compound "Beatrice" (N-methyl-DOM): A Technical Guide

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Compound of Interest

Compound Name: *Beatrice*

Cat. No.: *B14179921*

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Abstract

This technical guide provides a comprehensive overview of the psychoactive compound known as "**Beatrice**," chemically identified as 4-methyl-2,5-dimethoxy-N-methylamphetamine or N-methyl-DOM. As a member of the phenethylamine and amphetamine chemical classes, specifically the DOx family, **Beatrice** is a substituted homologue of 2,5-dimethoxy-4-methylamphetamine (DOM). This document details its chemical classification, known analogues, and pharmacological properties, with a focus on its interaction with serotonin receptors. Detailed experimental protocols for its synthesis and pharmacological evaluation, derived from foundational literature, are presented. Furthermore, this guide elucidates the primary signaling pathway associated with its mechanism of action and summarizes its receptor affinity data.

Classification and Chemical Properties

Beatrice is classified as a psychoactive drug belonging to the phenethylamine, amphetamine, and DOx families of compounds.^[1] It is a substituted methamphetamine and a homologue of 2,5-dimethoxy-4-methylamphetamine (DOM).^[1]

Table 1: Chemical and Physical Properties of **Beatrice**

Property	Value
IUPAC Name	1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine
Other Names	4-methyl-2,5-dimethoxy-N-methylamphetamine, N-methyl-DOM, MDOM, MDO-D
Molecular Formula	C ₁₃ H ₂₁ NO ₂
Molar Mass	223.316 g·mol ⁻¹
CAS Number	92206-37-6

Analogues of Beatrice

Several analogues of **Beatrice** have been synthesized and studied, primarily involving modifications to the substituent at the 4-position of the phenyl ring or the N-alkylation of the amine. These analogues are instrumental in understanding the structure-activity relationships within the DOx class of compounds.

Table 2: Known Analogues of **Beatrice**

Analogue	Chemical Name	Notes
N-methyl-DOET	N-methyl-2,5-dimethoxy-4-ethylamphetamine	The 4-ethyl homologue.
N-methyl-DOI	N-methyl-2,5-dimethoxy-4-iodoamphetamine	The 4-iodo homologue. It is a potent 5-HT _{2a} receptor agonist with slightly reduced potency and efficacy compared to DOI.
N-methyl-DOB	N-methyl-2,5-dimethoxy-4-bromoamphetamine	The 4-bromo homologue.
IDNNA	N,N-dimethyl-2,5-dimethoxy-4-iodoamphetamine	The N,N-dimethylated analogue of DOI.

Pharmacology

Pharmacodynamics

The primary mechanism of action of **Beatrice** and its analogues is through their interaction with serotonin receptors. **Beatrice** displays affinity for both 5-HT₁ and 5-HT₂ receptors, with a notable preference for the 5-HT₂ subtype.

Table 3: Receptor Affinity of **Beatrice**

Receptor	K _i (nM)
5-HT ₂	415
5-HT ₁	3,870

The affinity of **Beatrice** for the 5-HT₂ receptor is approximately four times lower than that of its parent compound, DOM.^[1] In rodent drug discrimination studies, **Beatrice** has been shown to substitute for DOM, although with a lower potency.^[1]

Pharmacokinetics

Detailed pharmacokinetic studies on **Beatrice** are limited. The duration of its psychoactive effects is reported to be between 6 to 10 hours, with a minimum effective oral dose of 30 mg.^[1]

Experimental Protocols

The following protocols are based on generalized methods for the synthesis and evaluation of phenethylamines and related compounds, as specific detailed protocols for **Beatrice** are not readily available in peer-reviewed literature. The synthesis described in Alexander Shulgin's "PiHKAL" provides a foundational, albeit descriptive, methodology.

Synthesis of **Beatrice** (N-methyl-DOM)

The synthesis of **Beatrice** can be approached through the N-methylation of its parent compound, 2,5-dimethoxy-4-methylamphetamine (DOM). A common method for the N-methylation of primary amines like DOM is reductive amination.

Materials:

- 2,5-dimethoxy-4-methylamphetamine (DOM)
- Formaldehyde (37% solution in water)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol)
- Hydrochloric acid (for salt formation)
- Diethyl ether
- Standard laboratory glassware and equipment for chemical synthesis

Procedure:

- Dissolve 2,5-dimethoxy-4-methylamphetamine (DOM) in a suitable anhydrous solvent such as methanol.
- Add an equimolar amount of aqueous formaldehyde solution to the reaction mixture.
- Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate Schiff base.
- Cool the reaction mixture in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride, in small portions.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Quench the reaction by the careful addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to yield the free base of **Beatrice** as an oil.
- For purification and stabilization, dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid in the same solvent.
- Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of **Beatrice** for 5-HT₁ and 5-HT₂ receptors using a competitive radioligand binding assay.

Materials:

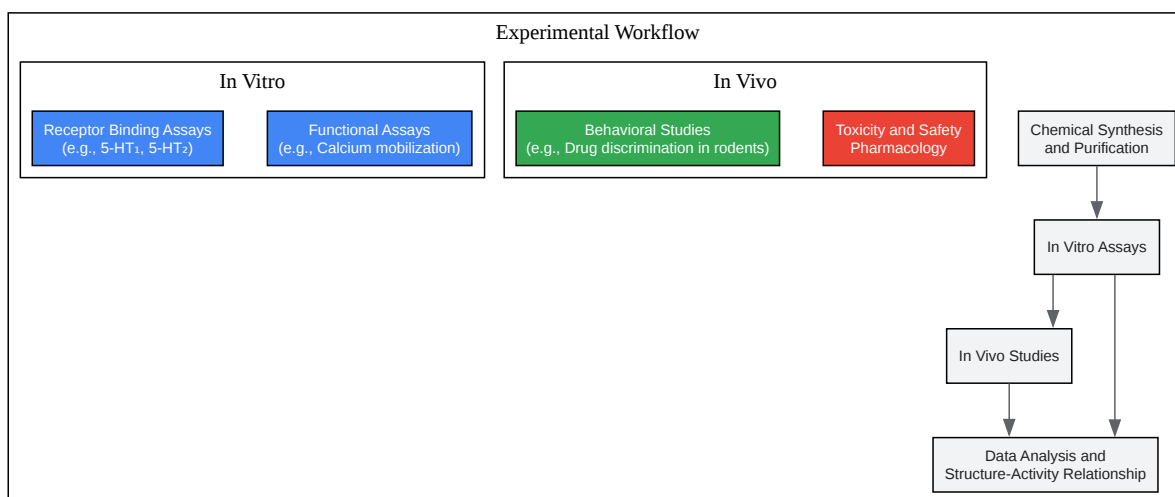
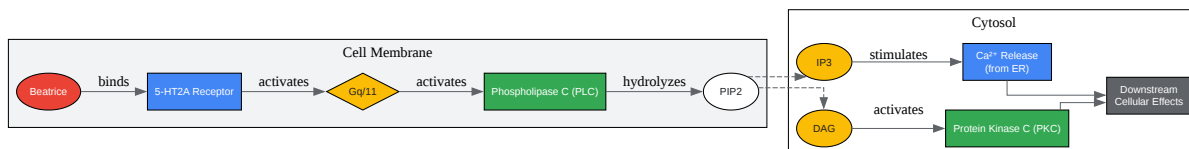
- Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ or 5-HT₂)
- Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT_{1a}, [³H]ketanserin for 5-HT_{2a})
- **Beatrice** (test compound)
- Non-specific binding competitor (e.g., 10 μM serotonin for 5-HT₁, 10 μM spiperone for 5-HT₂)
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
- 96-well plates
- Glass fiber filters
- Scintillation counter and scintillation cocktail

Procedure:

- Prepare serial dilutions of **Beatrice** in the assay buffer.
- In a 96-well plate, add the following to designated wells:
 - Total Binding: Assay buffer.
 - Non-specific Binding: Non-specific binding competitor.
 - Test Compound: Dilutions of **Beatrice**.
- Add the radioligand solution at a concentration close to its K_d value to all wells.
- Add the cell membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value for **Beatrice** by analyzing the concentration-response curve using non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathway and Experimental Workflow

The primary psychoactive effects of **Beatrice** are mediated through its agonist activity at the serotonin 2A (5-HT_{2a}) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT_{2a} receptor involves the Gq/11 protein and the subsequent activation of phospholipase C.



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References

- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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